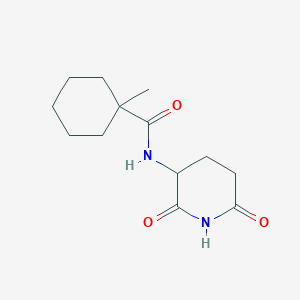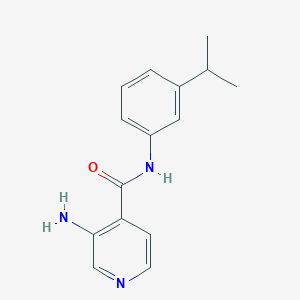
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea, also known as DCPU, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DCPU is a white crystalline solid that is soluble in organic solvents and has a melting point of 220-222 °C. In
Applications De Recherche Scientifique
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a scaffold for the development of new drugs. In materials science, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been used as a building block for the synthesis of new polymers and as a coating material for surfaces. In environmental science, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been studied for its potential use as a pesticide and for its ability to remove heavy metals from contaminated water.
Mécanisme D'action
The exact mechanism of action of 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. In particular, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to reduce inflammation and pain in models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to have anti-microbial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Additionally, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to have a low toxicity profile in animal studies. However, there are also limitations to the use of 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea in lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous environments. Additionally, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to have poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea. One area of interest is the development of new drugs based on the 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea scaffold. Researchers could explore the synthesis of new analogs of 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea and test their activity against various enzymes and proteins. Additionally, researchers could investigate the use of 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea in the development of new materials, such as polymers and coatings. Finally, researchers could explore the environmental applications of 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea, such as its use as a pesticide or its ability to remove heavy metals from contaminated water.
Conclusion
In conclusion, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Research on 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has the potential to lead to the development of new drugs, materials, and environmental applications.
Méthodes De Synthèse
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea can be synthesized through a multi-step process involving the reaction of 3,5-dichlorophenyl isocyanate with 1H-pyrazol-5-amine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires the use of a catalyst such as triethylamine or potassium carbonate. The resulting product is purified through recrystallization or chromatography.
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c11-6-3-7(12)5-8(4-6)14-10(17)15-9-1-2-13-16-9/h1-5H,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCYPWQEQIEJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

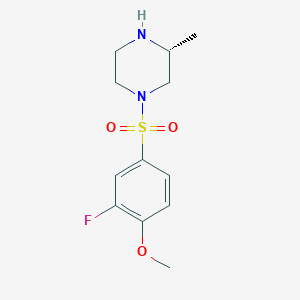

![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)

![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)
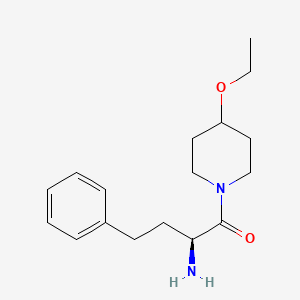
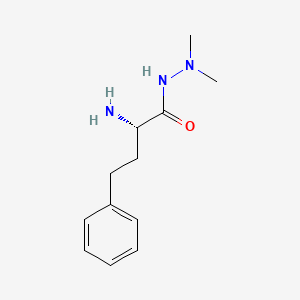
![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
